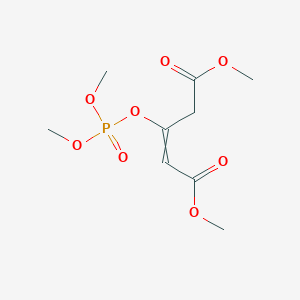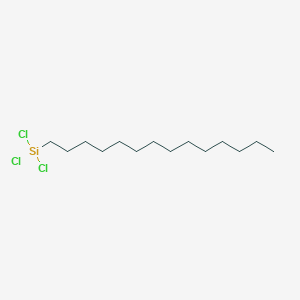
十四烷基三氯硅烷
描述
Synthesis Analysis
The synthesis of chlorosilanes is a topic of interest in several papers. For instance, the synthesis of tetra(N-alkyl-3-bromocarbazole-6-yl)silanes is described, which involves the development of amorphous tetrahedral precursors with adjustable glass transition temperatures by changing the chain length of the N-substituent . Another paper discusses the synthesis of tetra(1H, 1H, 2H, 2H-polyfluoroalkyl)silanes, which are obtained from chlorosilanes and fluorinated organomagnesium or organolithium reagents . Additionally, a trichlorosilane bearing a tetradentate ligand is synthesized by reacting triarylmethyllithium with tetrachlorosilane, showcasing the versatility of chlorosilanes in forming complex structures .
Molecular Structure Analysis
The molecular structure of chlorosilanes is crucial for their reactivity and properties. The heptacoordinate structure of a trichlorosilane compound is revealed through X-ray crystallographic analysis, showing a central silicon atom surrounded by three methoxy oxygen atoms and chlorine atoms . This detailed structural information is essential for understanding the reactivity and potential applications of similar compounds like tetradecyltrichlorosilane.
Chemical Reactions Analysis
Chlorosilanes are reactive intermediates in various chemical reactions. For example, tetrachlorosilane is used as a promoter in the one-pot synthesis of tetracyclic 1,5-thiazepines, demonstrating its role in facilitating cyclocondensation reactions . Tetrachlorosilane is also highlighted as a versatile reagent in organic synthesis, used as a dehydrating agent and in the preparation of other stoichiometric reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorosilanes are influenced by their molecular structure. The paper on tetra(N-alkyl-3-bromocarbazole-6-yl)silanes reports that the synthesized compounds emit blue light efficiently in the condensed state with high quantum efficiencies, indicating their potential use in optoelectronic applications . The study on tetracycline imprinted xerogels shows that molecularly imprinted xerogels formed from different silanes exhibit varying analytical performances, which are predicted using computational modeling . This suggests that the physical and chemical properties of chlorosilanes can be tailored for specific applications, such as selective sorbents for solid-phase extraction.
科学研究应用
防腐保护和表面涂层
像SiO2-氧化石墨烯混合物和正硅酸乙酯(TEOS)这样的硅烷类化合物被用于增强涂层的防腐保护性能,例如环氧涂层,通过增加粘附强度和疏水性(Pourhashem, Vaezi, & Rashidi, 2017)。
无机玻璃的制备
TEOS被用作溶胶-凝胶过程中无机玻璃的前体,表明十四烷基三氯硅烷在类似应用中的潜力(Noell, Wilkes, Mohanty, & Mcgrath, 1990)。
纺织品改性
正硅酸乙酯(TEOS)和类似化合物被用于改性纺织品,具有生物杀菌(抗真菌)和疏水性能,这可能暗示十四烷基三氯硅烷的类似应用(Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016)。
纳米技术和量子点
像己基三氯硅烷这样的硅烷类化合物已被用于合成发光硅纳米晶体,暗示十四烷基三氯硅烷在纳米技术中的潜在应用(Wang, Sun, Peng, Cao, & Sun, 2011)。
重金属离子吸附
使用像TEOS这样的硅烷合成的功能化多孔硅材料在重金属离子从水溶液中去除方面表现出高效性,指向十四烷基三氯硅烷在环境应用中的潜在应用(Lee, Kim, Lee, & Yi, 2001)。
单分子层形成
在硅片上形成均匀自组装单分子层,如十八烷基三氯硅烷,展示了十四烷基三氯硅烷在表面上创建保护性或功能性涂层的潜力(Manifar, Rezaee, Sheikhzadeh, & Mittler, 2008)。
有机合成
在有机合成中使用各种三氯硅烷,包括作为脱水剂和制备化学计量试剂,表明十四烷基三氯硅烷在类似化学过程中的潜在作用(Salama, Elmorsya, & Ismaila, 2008)。
化学选择性反应
在有机化学中,像十四烷基三甲基铵高锰酸盐这样的硅烷类化合物被用于化学选择性反应,这可能是十四烷基三氯硅烷的潜在应用(Hazra, Chordia, Basu, Bahule, Pore, & Naskar, 1998)。
分子印迹
硅烷类化合物被用于分子印迹进行选择性结合,如TEOS在基于硅的四环素印迹凝胶中所见,暗示十四烷基三氯硅烷在靶向分子识别中的潜在用途(Mojica, Autschbach, Bright, & Aga, 2011)。
硅表面反应
烷基三氯硅烷与硅表面的反应,如在十八烷基三氯硅烷中研究的那样,可以提供关于表面化学和十四烷基三氯硅烷在表面改性中潜在应用的见解(Hair & Tripp, 1995)。
作用机制
Mode of Action
It’s known that trichlorosilanes can undergo redistribution reactions . For instance, N,N,N’,N’-tetraethylethylenediamine redistributes trichlorosilane to form a novel six-coordinate complex . This suggests that Tetradecyltrichlorosilane may interact with its targets in a similar manner, leading to changes in the target molecules.
Pharmacokinetics
Its molecular weight is 331.825 , which could influence its bioavailability and distribution within the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetradecyltrichlorosilane. For instance, it’s known that trichlorosilanes can react with water to form hydrogen chloride . Therefore, the presence of water or moisture in the environment could potentially affect the action of Tetradecyltrichlorosilane.
属性
IUPAC Name |
trichloro(tetradecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMVYGAHBSNGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885033 | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18402-22-7 | |
| Record name | Trichlorotetradecylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorotetradecylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyltrichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichlorotetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trichloro(tetradecyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trichlorotetradecylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YST9DRT2MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is n-Tetradecyltrichlorosilane and why was it found in Cayratia pedata var. glabra?
A1: n-Tetradecyltrichlorosilane is a silicon-containing compound often used to create self-assembled monolayers (SAMs) on various surfaces. These SAMs alter the surface properties, making them hydrophobic and influencing their interactions with other materials [, ]. It's important to note that n-Tetradecyltrichlorosilane was not naturally found in Cayratia pedata var. glabra. Its presence, identified through GC-MS analysis, likely stems from laboratory procedures or contamination during sample preparation [, ].
Q2: Can you elaborate on the applications of n-Tetradecyltrichlorosilane in material science?
A2: n-Tetradecyltrichlorosilane is widely used to modify the surface properties of materials, particularly in the creation of hydrophobic coatings. This has implications in various fields, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
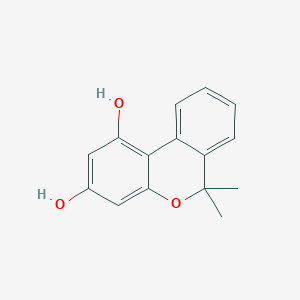


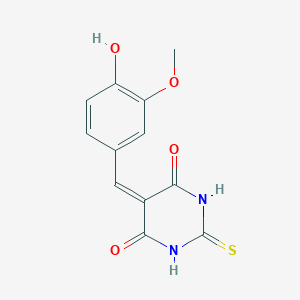
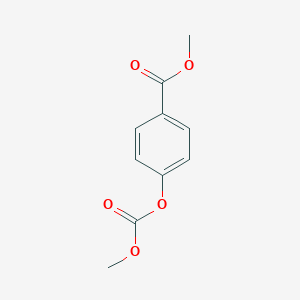


![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
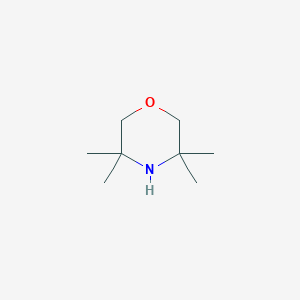

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
